4-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
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Overview
Description
4-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group and a trifluoroethyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) to enhance the yield and selectivity.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction. This involves the reaction of the triazole with formaldehyde and hydrochloric acid under acidic conditions.
Attachment of the Trifluoroethyl Group: The trifluoroethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the triazole with a trifluoroethyl halide, such as 2,2,2-trifluoroethyl bromide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or the trifluoroethyl group to a difluoroethyl group.
Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to facilitate the reaction.
Major Products
Oxidation: Formation of 4-(Formyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole.
Reduction: Formation of 4-(Methyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
4-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, or anticancer properties.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-1H-1,2,3-triazole: Lacks the trifluoroethyl group, making it less lipophilic.
1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole: Lacks the chloromethyl group, reducing its reactivity towards nucleophiles.
4-Methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole: Has a methyl group instead of a chloromethyl group, altering its chemical reactivity.
Uniqueness
4-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole is unique due to the presence of both the chloromethyl and trifluoroethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and enhanced lipophilicity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C5H5ClF3N3 |
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Molecular Weight |
199.56 g/mol |
IUPAC Name |
4-(chloromethyl)-1-(2,2,2-trifluoroethyl)triazole |
InChI |
InChI=1S/C5H5ClF3N3/c6-1-4-2-12(11-10-4)3-5(7,8)9/h2H,1,3H2 |
InChI Key |
ANAAWLGTGDZMOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NN1CC(F)(F)F)CCl |
Origin of Product |
United States |
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